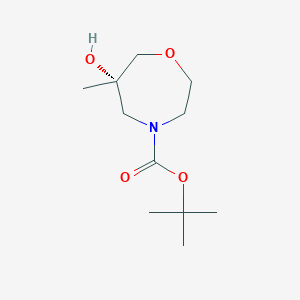

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Description

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS: 1801455-05-9) is a chiral oxazepane derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . The compound features a seven-membered 1,4-oxazepane ring system substituted with a tert-butyl carboxylate group, a hydroxyl group, and a methyl group at the 6-position. The stereochemistry at the 6-position is specified as the (S)-enantiomer, which may influence its physicochemical and biological properties.

This compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a precursor for chiral intermediates. It is stored under sealed, dry conditions at 2–8°C to ensure stability .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m0/s1 |

InChI Key |

YWESQLSUICNPSE-NSHDSACASA-N |

Isomeric SMILES |

C[C@@]1(CN(CCOC1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Alcohol Precursors

A common initial step involves the Boc (tert-butoxycarbonyl) protection of amino alcohol precursors to form tert-butyl carbamate intermediates. For example:

- Starting from 3-bromopropylamine hydrobromide, treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) in an organic solvent (e.g., dichloromethane) at low temperature (0 °C) leads to the formation of tert-butyl (3-bromopropyl)carbamate.

- This intermediate is isolated and used for further cyclization steps.

Ring Closure to Form the Oxazepane Core

- The key step involves nucleophilic substitution or intramolecular cyclization to form the 1,4-oxazepane ring.

- For instance, the bromopropyl carbamate intermediate undergoes nucleophilic attack by an appropriate nucleophile (e.g., an amino alcohol or hydroxyalkylamine derivative) to close the seven-membered ring.

- Conditions such as refluxing in polar aprotic solvents or using phase transfer catalysts can facilitate this cyclization.

Final Purification and Characterization

- The crude product is purified by flash column chromatography using solvent systems such as hexanes/ethyl acetate gradients.

- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

- The final compound is obtained as a colorless liquid or crystalline solid with high enantiomeric excess (>95%).

Representative Synthetic Route (Literature-Based)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Bromopropylamine hydrobromide + Boc2O, NEt3, CH2Cl2, 0 °C to rt, 16 h | Formation of tert-butyl (3-bromopropyl)carbamate intermediate |

| 2 | Nucleophilic cyclization with amino alcohol derivative, reflux | Formation of 1,4-oxazepane ring system |

| 3 | Stereoselective hydroxylation and methylation at C6 using chiral catalysts | Introduction of (6S)-6-hydroxy-6-methyl substituents |

| 4 | Purification by flash chromatography (hexanes/EtOAc) | Isolation of pure this compound |

Experimental Notes and Conditions

- All reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

- Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or diethyl ether are used.

- Temperature control is critical during Boc protection and ring closure steps to avoid side reactions.

- The stereochemical outcome is monitored by chiral chromatographic techniques and NMR coupling constants.

- Typical yields range from 60% to 85% depending on the step and scale.

Comparative Data from Sources

| Source | Method Highlights | Purity/Yield | Notes |

|---|---|---|---|

| ChemicalBook (CAS 2566271-47-2) | Boc protection of amino bromopropylamine; cyclization; stereoselective substitution | Not explicitly reported | Provides molecular and structural data |

| Aladdin Scientific (Catalog) | Commercial availability of high-purity (97%) compound prepared via above methods | 97% purity | Available in mg to gram scale |

| RSC Supporting Information (Oxazepane derivatives synthesis) | Detailed synthetic procedures for related oxazepane rings using Boc protection and nucleophilic cyclization | Yields 70-80% per step | Provides experimental conditions and NMR data |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: Catalytic hydroxylation of sterically congested primary C-H bonds using manganese catalysts.

Reduction: Reduction reactions involving tert-butyl groups are less common due to the steric hindrance provided by the tert-butyl group.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles and appropriate solvents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and manganese catalysts in nonafluoro-tert-butyl alcohol (NFTBA) as the solvent.

Major Products Formed

The major products formed from these reactions include primary alcohols from hydroxylation and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets through various pathways:

Electronic Effects: The tert-butyl group can influence electronic communication between redox units, raising the localized LUMO level and affecting intramolecular interactions.

Solvolysis Transition States: The transition states in solvolysis reactions are stabilized by nucleophilic and electrophilic solvents, aiding in the partitioning between water and solvents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can be contextualized by comparing it to three closely related analogs:

Stereoisomeric Counterpart: (6R)-Enantiomer

The (6R)-enantiomer (PubChem entry) shares the same molecular formula and weight but differs in stereochemistry at the 6-position . Enantiomers often exhibit divergent biological activity due to interactions with chiral biomolecules (e.g., enzymes, receptors).

Functional Group Variant: tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate

This compound (CAS: 2891598-80-2) replaces the 6-methyl-hydroxy group with a 2-oxo (keto) moiety, resulting in a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Key differences include:

- Reactivity : The 2-oxo group increases electrophilicity, making it more prone to nucleophilic attack compared to the hydroxyl-methyl group in the target compound.

- Safety: Both compounds are classified as non-hazardous under laboratory conditions .

Structural Analog: tert-Butyldimethyl-Substituted Oxazepane Derivatives

Compounds such as tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (compound 6 in ) feature bulkier substituents and hybrid ring systems (e.g., pyran-oxazepane hybrids). These analogs are typically synthesized for applications in asymmetric catalysis or complex natural product synthesis. Compared to the target compound, they exhibit:

- Increased steric hindrance , affecting reaction kinetics and substrate selectivity.

- Enhanced lipophilicity due to alkyl/aryl substituents, altering pharmacokinetic properties.

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (6S)-configuration of the target compound may enhance binding affinity in chiral environments, such as enzyme active sites, compared to its (6R)-counterpart.

- Functional Group Trade-offs : Hydroxy-methyl substitution improves hydrogen-bonding capacity for solubility but may reduce metabolic stability compared to keto analogs.

- Synthetic Utility : The tert-butyl carboxylate group in these compounds acts as a protective moiety, facilitating selective deprotection in multi-step syntheses .

Biological Activity

Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a compound with a unique oxazepane structure that has garnered interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 2566271-47-2

The structure includes a hydroxyl group, a tert-butyl ester, and an oxazepane ring, which are significant for its reactivity and biological interactions.

Interaction Studies

To understand its pharmacokinetics and dynamics better, interaction studies focusing on how this compound binds to biological macromolecules are essential. Potential interactions include:

- Protein Binding : Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability.

- Cellular Uptake Mechanisms : Understanding how the compound enters cells can reveal its potential efficacy in therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxazepane Ring : Initial reactions involve forming the oxazepane structure through cyclization processes.

- Introduction of Functional Groups : Subsequent reactions introduce the hydroxyl and carboxyl functionalities essential for biological activity.

- Purification : High-purity compounds are obtained through recrystallization or chromatographic techniques.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate | C₁₂H₂₃NO₄ | 245.32 g/mol | Contains an oxazocane ring instead of oxazepane |

| 4-Boc-6-methyl-1,4-oxazepan-6-ol | C₁₃H₂₅NO₄ | 213.29 g/mol | Lacks carboxylic acid functionality |

| Tert-butyl 5-hydroxy-5-methylpyrrolidine | C₉H₁₉NO₂ | 169.27 g/mol | Features a pyrrolidine ring |

This table illustrates how the specific oxazepane structure combined with hydroxyl and carboxylic functionalities may confer distinct chemical reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

While comprehensive case studies specifically targeting this compound remain sparse, related research indicates that stereochemistry plays a critical role in modulating biological activity. For instance, variations in the stereochemistry of similar compounds have shown significant differences in their pharmacological effects and interactions with biological systems .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate in laboratory settings?

- Methodological Answer :

- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong acids/oxidizers). Use airtight containers to prevent moisture absorption, as hygroscopicity may alter reactivity .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Avoid direct contact with skin/eyes due to potential irritant properties .

- Decontamination : Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Contaminated surfaces require ethanol or acetone rinsing followed by water .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution using lipases to separate diastereomers.

- Stereochemical Control : Use tert-butyldimethylsilyl (TBS) protecting groups during intermediate steps to stabilize the hydroxyl group and minimize racemization .

- Reaction Monitoring : Track stereochemical integrity via (e.g., splitting patterns for methyl groups) and polarimetry for optical rotation verification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectral data (e.g., ) for intermediates in the synthesis of this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple solvents (CDCl, DMSO-d) to assess solvent-induced shifts.

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm carbon-proton correlations, particularly for overlapping signals in the oxazepane ring.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. How does the stability of this compound vary under different pH conditions, and what degradation pathways are observed?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40°C. Monitor degradation via LC-MS for byproducts (e.g., oxazepane ring-opening products or tert-butyl cleavage).

- Mechanistic Insights : Acidic conditions may hydrolyze the ester group, while alkaline conditions could deprotonate the hydroxyl group, leading to intramolecular cyclization. Data from structurally similar compounds suggest tert-butyl carbamates are prone to acid-catalyzed decomposition .

Q. What are the challenges in scaling up the catalytic asymmetric synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Catalyst Loading : Transition from expensive chiral catalysts (e.g., Ru-BINAP) to heterogeneous catalysts (e.g., immobilized enzymes) to reduce costs.

- Solvent Optimization : Replace tetrahydrofuran (THF) with greener solvents (e.g., 2-MeTHF) to improve scalability and safety.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the ring-closure step of this compound synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction time, temperature, and catalyst concentration using Design of Experiments (DoE) to identify optimal conditions.

- Byproduct Identification : Use LC-MS/MS to detect minor impurities (e.g., dimerization products) that may reduce yield.

- Literature Benchmarking : Compare protocols from peer-reviewed syntheses of analogous oxazepane derivatives to isolate critical variables (e.g., microwave vs. conventional heating) .

Analytical and Characterization Focus

Q. Which advanced spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by correlating experimental and computed VCD spectra.

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., co-crystals with chiral acids) to confirm absolute configuration.

- NOESY NMR : Detect spatial proximity between the methyl group and oxazepane protons to validate the (6S) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.